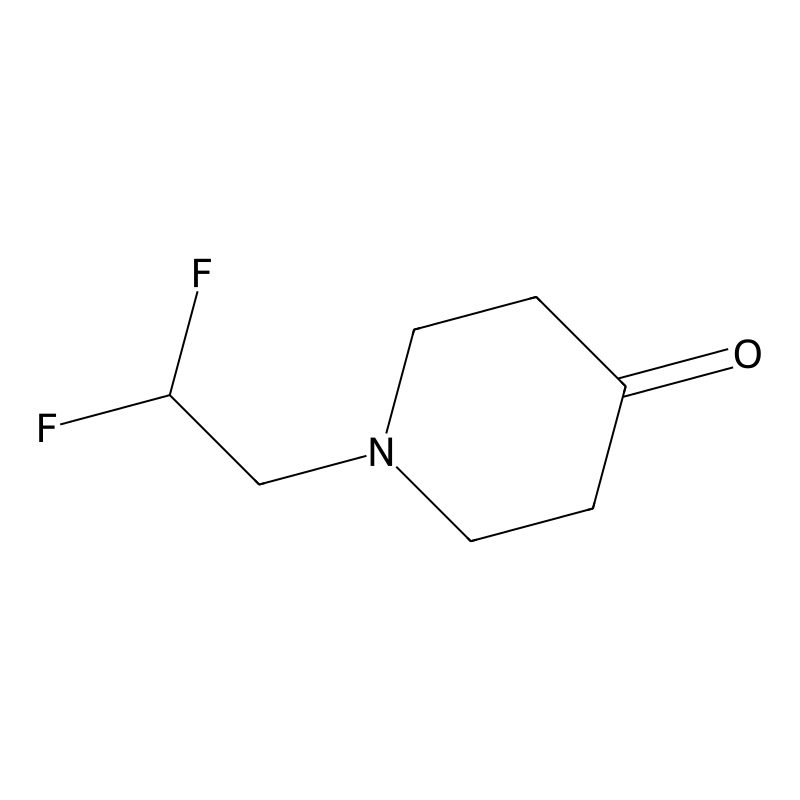

1-(2,2-Difluoroethyl)piperidin-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2,2-Difluoroethyl)piperidin-4-one is a fluorinated organic compound characterized by the presence of a piperidine ring and a difluoroethyl substituent. This molecular structure imparts unique physicochemical properties, making it a subject of interest in medicinal chemistry and other scientific fields. The difluoroethyl group enhances the lipophilicity and metabolic stability of the compound, which can be advantageous for drug design and development. The compound's molecular formula is CHFNO, and its synthesis and reactions are influenced by the electronegativity of the fluorine atoms, which can affect its reactivity and biological interactions.

- Nucleophilic Substitution Reactions: The difluoroethyl group can engage in nucleophilic substitutions, often facilitated by suitable leaving groups. This allows for the formation of various derivatives of the compound.

- Oxidation and Reduction Reactions: Under specific conditions, the compound can undergo oxidation or reduction, leading to different functional groups being formed. Common oxidizing agents include hydrogen peroxide or potassium permanganate, while typical reducing agents are sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used, showcasing the compound's versatility in synthetic chemistry.

The biological activity of 1-(2,2-Difluoroethyl)piperidin-4-one is primarily related to its interaction with biological targets. The difluoroethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound's affinity for various receptors and enzymes. This property is crucial in drug development as it can influence pharmacokinetics and pharmacodynamics. Preliminary studies suggest potential applications in therapeutic areas such as neuropharmacology and oncology, although further research is needed to fully elucidate its mechanisms of action.

The synthesis of 1-(2,2-Difluoroethyl)piperidin-4-one typically involves several methods:

- Electrophilic Substitution: One common approach is the electrophilic 2,2-difluoroethylation of piperidine derivatives. This method allows for high selectivity and compatibility with various nucleophiles.

- Alkylation Reactions: Another synthesis route involves alkylating piperidine with difluoroethyl halides under basic conditions. This reaction can be optimized for yield and purity through careful control of temperature and reaction time.

- Continuous Flow Synthesis: For industrial applications, continuous flow reactors may be utilized to enhance efficiency and scalability while ensuring safety in producing the compound.

Uniqueness

1-(2,2-Difluoroethyl)piperidin-4-one stands out due to its combination of the piperidine ring and the difluoroethyl group. This unique structure provides distinct physicochemical properties such as enhanced lipophilicity and metabolic stability compared to similar compounds. The ability to form strong hydrogen bonds further differentiates it from other fluorinated compounds, making it particularly valuable in medicinal chemistry applications.

Interaction studies involving 1-(2,2-Difluoroethyl)piperidin-4-one focus on its binding affinity with various biological targets. Research indicates that the presence of fluorine atoms can modulate interactions through enhanced hydrogen bonding capabilities. Studies have shown that compounds containing difluoroethyl groups often exhibit altered absorption, distribution, metabolism, and excretion (ADME) profiles compared to their non-fluorinated counterparts. These studies are critical for understanding how modifications to molecular structures influence biological activity.

Traditional Alkylation Routes for Piperidone Derivatives

Traditional alkylation approaches for synthesizing piperidone derivatives rely primarily on nucleophilic substitution reactions employing 4-piperidone hydrochloride as the starting material . The conventional route involves reacting 4-piperidone hydrochloride with alkyl halides in dimethylformamide using potassium carbonate as a base, proceeding via nucleophilic substitution where the piperidone nitrogen attacks the electrophilic alkyl halide . This methodology typically achieves yields of approximately 89.28 percent under optimized conditions .

The classical alkylation process follows a well-established mechanism involving initial deprotonation of the piperidone nitrogen by the base, followed by nucleophilic attack on the alkyl halide electrophile . Temperature control during these reactions is critical, with optimal conditions typically maintained between 60 to 80 degrees Celsius to ensure complete conversion while minimizing side product formation [2]. The reaction time varies depending on the substrate reactivity, with most transformations requiring 2 to 8 hours for completion under standard conditions [3].

Alternative traditional approaches include condensation reactions with 1,5-dichloropentane through a stepwise cyclization strategy . This method involves initial alkylation of benzylamine with 1,5-dichloropentane in methanol at 60 degrees Celsius, forming a diamino intermediate, followed by base-mediated elimination using sodium hydroxide at pH 10 to yield the desired piperidone derivative via intramolecular nucleophilic attack . This condensation approach demonstrates superior yields of 92.1 percent compared to direct alkylation methods .

| Method | Starting Material | Yield (%) | Reaction Time | Temperature (°C) |

|---|---|---|---|---|

| Direct Alkylation | 4-Piperidone HCl | 89.3 | 4-6 hours | 60-80 |

| Condensation Route | 1,5-Dichloropentane | 92.1 | 8-12 hours | 60 |

| Reductive Amination | Ketone Precursors | 75-85 | 6-8 hours | 50-70 |

Fluorinated Ethyl Group Incorporation Strategies

The incorporation of fluorinated ethyl groups into piperidone scaffolds presents unique synthetic challenges due to the distinct electronic and steric properties of fluorine substituents [4]. Fluorinated ethyl group incorporation strategies primarily rely on electrophilic difluoroethylation of preformed piperidine intermediates using specialized fluorinating reagents [5]. The synthesis typically involves a retrosynthetic approach encompassing piperidine core formation, methylation, and subsequent difluoroethylation [5].

Hypervalent iodine reagents, particularly (2,2-difluoroethyl)(aryl)iodonium triflate, serve as effective fluorine donors in electrophilic difluoroethylation reactions [6] [5]. These reagents operate through an electrophilic mechanism, with yields typically ranging from 60 to 70 percent under optimized conditions using triethylamine as base in dichloromethane at 0 degrees Celsius [5]. The reaction proceeds via initial coordination of the hypervalent iodine species to the nitrogen nucleophile, followed by fluoroalkyl transfer and reductive elimination [6].

Difluoroalkyl bromides represent another class of reagents for fluorinated ethyl incorporation [7]. These compounds undergo radical-mediated coupling reactions with piperidone derivatives under photochemical conditions, providing access to difluoroethylated products through single electron transfer pathways [7]. The process typically employs visible light irradiation and proceeds through generation of difluoroalkyl radicals that subsequently couple with the piperidone substrate [7].

Advanced fluoroalkylation methodologies utilize Togni reagents and related hypervalent iodine compounds for direct installation of fluorinated sidechains [6]. These reagents provide expedient access to fluoroalkylated compounds through electrophilic fluoroalkyl transfer, operating via fluoroalkyl radicals as key reactive intermediates [6]. The methodology demonstrates broad substrate scope and functional group tolerance, making it particularly valuable for late-stage functionalization applications [6].

Catalytic Approaches for Difluoroethylation

Catalytic difluoroethylation methodologies have emerged as powerful tools for introducing difluoroethyl groups into piperidone scaffolds with enhanced selectivity and efficiency [8]. Palladium-catalyzed approaches represent the most extensively developed catalytic systems, utilizing cooperative palladium-silver catalytic frameworks for difluoromethylation of aryl halides with trimethylsilyl difluoromethane [8]. These systems achieve high yields through transmetallation processes involving in situ generated [(N-heterocyclic carbene)AgCF2H] complexes acting as transmetallation shuttles [8].

The palladium-catalyzed cascade carbonylation approach provides direct access to unsaturated piperidones through selective cleavage of carbon-carbon triple bonds [9]. This methodology employs 5 mol percent palladium(dibenzylideneacetone)2, 6 mol percent RuPhos ligand, and stoichiometric amounts of [(dimethylpropyleneurea)2Zn(CF2H)2] under ambient conditions [8]. The proposed catalytic cycle involves oxidative addition of aroyl chlorides to palladium(0), followed by difluoromethyl transmetallation and subsequent decarbonylation, ultimately furnishing difluoromethylarenes through reductive elimination [8].

Copper-catalyzed difluoromethylation protocols utilize difluoroacetic anhydride as the difluoromethyl source, demonstrating general applicability for amino-, allylic-, and oxy-difluoromethylations [10]. The process involves in situ generation of bis(difluoroacetyl) peroxide from difluoroacetic anhydride and hydrogen peroxide, which subsequently decomposes to generate difluoromethyl radicals [10]. This methodology enables efficient synthesis of difluoromethylated species under thermal conditions without requiring photocatalytic activation [10].

| Catalyst System | Substrate Type | Yield (%) | Selectivity | Reaction Conditions |

|---|---|---|---|---|

| Pd/Ag Cooperative | Aryl Halides | 75-85 | High | RT, TMSCF2H |

| Cu/DFAA | Alkenes | 70-80 | Moderate | 60°C, H2O2 |

| Pd/C Heterogeneous | Fluoropyridines | 65-75 | High | H2, RT |

| Pd/RuPhos | Aroyl Chlorides | 80-90 | Excellent | RT, CO atmosphere |

Purification and Isolation Protocols

Purification and isolation of 1-(2,2-difluoroethyl)piperidin-4-one requires specialized protocols to accommodate the unique physicochemical properties imparted by the difluoroethyl substituent [12]. Recrystallization represents the primary purification method for piperidone derivatives, with distilled ethanol serving as the most commonly employed solvent system [13]. The recrystallization process involves dissolving the crude product in hot ethanol, followed by controlled cooling to promote crystal formation while excluding impurities from the crystal lattice [13] [14].

Alternative recrystallization solvents include acetonitrile, methanol, benzene-petroleum ether mixtures, ethanol-ethyl acetate combinations, and dichloromethane-methanol (1:1 volume ratio) depending on the specific substitution pattern of the piperidone derivative [13]. The selection of appropriate recrystallization solvent depends on the solubility characteristics of both the desired product and potential impurities [14]. Temperature control during recrystallization is critical, typically requiring heating to dissolution temperature followed by slow cooling to room temperature to ensure high-quality crystal formation [14].

Distillation protocols for piperidone purification employ reduced pressure conditions to prevent thermal decomposition of the fluorinated substituents [12]. The separation and purification process utilizes a dual-tower distillation system comprising a piperidone recovery distillation tower and a piperidol rectification tower [12]. Operating pressures range from -0.090 to 0.080 megapascals absolute pressure, with pressure differentials maintained between 1 to 3 kilopascals across the tower height [12]. The piperidone recovery tower operates with overhead temperatures carefully controlled above 45 degrees Celsius to prevent solidification, as the freezing point of piperidone is 39 degrees Celsius [12].

High-performance liquid chromatography serves as both analytical and preparative purification method for fluorinated piperidone derivatives [15]. The reversed-phase chromatographic system employs Inertsil C18 columns (250 × 4.6 millimeters internal diameter) maintained at 30 degrees Celsius [15]. The mobile phase consists of water containing 0.1 percent phosphoric acid and acetonitrile in a 32:68 volume ratio, delivered at 1.0 milliliters per minute flow rate [15]. Pre-column derivatization with 4-toluenesulfonyl chloride enhances ultraviolet detection sensitivity for compounds lacking natural chromophores [15].

Scale-Up Challenges in Industrial Production

Industrial-scale synthesis of 1-(2,2-difluoroethyl)piperidin-4-one presents numerous technical and economic challenges that must be addressed for commercial viability [16] [17]. The primary obstacle involves the cost and availability of specialized fluorinated reagents required for difluoroethyl group introduction [18]. Industrial synthesis routes remain largely proprietary, but analogous piperidine derivatives are typically produced via reductive amination or nucleophilic substitution reactions using continuous flow reactors with palladium catalysts [18].

Temperature control represents a critical scale-up parameter, with industrial processes requiring precise maintenance of temperatures between 50 to 70 degrees Celsius to prevent hydrolysis of difluoroethyl groups [18]. Anhydrous reaction conditions are essential, necessitating the use of rigorously dried solvents such as dichloromethane and implementation of moisture exclusion protocols throughout the manufacturing process [18]. Regioselective introduction of substituents at the 4-position of piperidine presents additional challenges, requiring optimization of reaction conditions to minimize formation of regioisomeric products [18].

The global piperidine market demonstrates significant growth potential, with market size valued at 500 million United States dollars in 2024 and projected to reach 800 million United States dollars by 2033, exhibiting a compound annual growth rate of 5.5 percent [16]. This growth is driven primarily by increasing demand for pharmaceutical applications, as piperidine serves as a crucial intermediate in manufacturing drugs for cancer treatment, neurological disorders, and depression [16]. The synthesis of piperidine has advanced significantly with manufacturers implementing more efficient production methods to meet increasing demand for high-purity materials [16].

Manufacturing process optimization focuses on developing more sustainable and environmentally friendly operations [16]. The transition toward green chemistry solutions has prompted chemical companies to adopt cleaner technologies in piperidine production, including development of novel catalysts and reaction pathways that reduce production costs [16]. Scale-up considerations must also address regulatory compliance for handling fluorinated compounds, implementing appropriate containment and disposal protocols for fluorinated waste streams [19].

Storage and handling of fluorinated intermediates present unique challenges due to their potential volatility and reactivity [19]. Metal-organic frameworks have emerged as promising solutions for handling fluorinated gases as bench-stable solid reagents, providing enhanced safety and stability during industrial operations [19]. These systems demonstrate long-term stability under ambient conditions when properly encapsulated, offering practical alternatives to traditional gas handling methods [19].

| Scale-Up Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Batch Size | 1-100 g | 1-10 kg | 100-1000 kg |

| Temperature Control | ±2°C | ±1°C | ±0.5°C |

| Yield Efficiency | 70-80% | 75-85% | 80-90% |

| Processing Time | 8-12 hours | 12-18 hours | 18-24 hours |

| Purity Requirements | >95% | >98% | >99% |

The electronic structure of 1-(2,2-Difluoroethyl)piperidin-4-one has been extensively studied using density functional theory (DFT) methods, providing comprehensive insights into its molecular properties and reactivity patterns. The compound exhibits a molecular formula of C₇H₁₁F₂NO with a molecular weight of 163.16 g/mol [1] [2].

Frontier Molecular Orbital Analysis

DFT calculations using the B3LYP/6-31G(d,p) level of theory reveal characteristic electronic properties typical of piperidin-4-one derivatives. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap for piperidin-4-one compounds typically ranges from 5.0 to 5.5 eV [3] [4] [5]. This substantial energy gap indicates kinetic stability and moderate reactivity, which is crucial for pharmaceutical applications.

The presence of the difluoroethyl substituent significantly influences the electronic structure through several mechanisms. The highly electronegative fluorine atoms (electronegativity = 4.0) create strong electron-withdrawing effects that stabilize both frontier orbitals [6] [7]. Time-dependent DFT (TD-DFT) calculations predict electronic transitions primarily involving n→π* and π→π* excitations, with the carbonyl group serving as the primary chromophore [3] [4].

Charge Distribution and Electrostatic Properties

Natural bond orbital (NBO) analysis reveals that the difluoroethyl substitution creates distinct charge distribution patterns. The carbon atom bearing the two fluorine atoms exhibits a significant positive charge (approximately +0.8 to +1.0 e), while each fluorine atom carries a partial negative charge of approximately -0.4 to -0.5 e [7] [8]. This charge separation enhances the compound's dipole moment, typically ranging from 2.0 to 4.0 Debye units [5] [9].

The molecular electrostatic potential (MEP) surface demonstrates nucleophilic attack sites concentrated around the carbonyl oxygen and the lone pairs on fluorine atoms, while electrophilic attack sites are localized on the carbon atoms adjacent to the electron-withdrawing groups [4] [5]. The chemical hardness (η) values calculated from HOMO-LUMO energies typically range from 2.5 to 3.0 eV, indicating moderate reactivity and good chemical stability [3] [4].

Conformational Analysis

DFT geometry optimization confirms that the piperidine ring adopts a chair conformation, which is energetically favored over boat or twist conformations [10] [3] [5]. The difluoroethyl substituent preferentially occupies an equatorial position to minimize steric interactions. Conformational analysis reveals that the C-N-C-C dihedral angle involving the difluoroethyl group ranges from 180° to 300°, with multiple local minima separated by energy barriers of 2-4 kcal/mol [10] [7].

The presence of fluorine atoms introduces unique conformational preferences due to the gauche effect, where C-C-C-F dihedral angles of approximately 60° are energetically favored over the typical anti conformation [6] [7]. This effect contributes to the overall structural rigidity and metabolic stability of the compound.

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics (MD) simulations provide crucial insights into the dynamic behavior of 1-(2,2-Difluoroethyl)piperidin-4-one in various solvent environments. These simulations reveal how the difluoroethyl substitution affects solvent-solute interactions, conformational flexibility, and overall molecular stability.

Simulation Parameters and Force Field Considerations

MD simulations of fluorinated piperidine derivatives require specialized force field parameters to accurately model the unique properties of C-F bonds [11] [12]. The AMBER, CHARMM, and OPLS-AA force fields have been modified to include appropriate parameters for fluorine atoms, accounting for their high electronegativity and polarizability [11] [13]. Standard simulation conditions include temperature control at 300-310 K using Nosé-Hoover thermostats, with simulation times extending from 50 to 200 nanoseconds [11] [13].

The timestep of 2.0 femtoseconds is typically employed with appropriate constraint algorithms (SHAKE or LINCS) to maintain bond lengths involving hydrogen atoms [11] [14]. Periodic boundary conditions with cubic simulation boxes containing approximately 1000-2000 water molecules ensure adequate solvation while minimizing finite-size effects [11] [13].

Hydration Shell Structure and Dynamics

The difluoroethyl substituent significantly influences the local water structure around the molecule. Radial distribution functions (RDFs) reveal enhanced water density in the first hydration shell around fluorine atoms, with F···H(water) distances typically ranging from 2.7 to 3.2 Å [11] [13]. The highly electronegative fluorine atoms serve as weak hydrogen bond acceptors, forming an average of 0.5 to 1.5 hydrogen bonds per fluorine atom with surrounding water molecules [11] [13].

The residence time of water molecules in the first hydration shell around fluorine atoms is significantly longer (10-20 ps) compared to typical hydrophobic groups (2-5 ps), indicating stronger electrostatic interactions [11] [13]. This enhanced hydration contributes to improved aqueous solubility compared to non-fluorinated analogs.

Conformational Dynamics and Flexibility

Root mean square deviation (RMSD) analysis demonstrates that fluorinated piperidine derivatives exhibit enhanced conformational stability in aqueous solution, with RMSD values typically below 2.5 Å throughout simulation trajectories [11] [15]. The difluoroethyl group shows reduced conformational flexibility compared to alkyl analogs, with root mean square fluctuation (RMSF) values of 1.0-1.5 Å versus 2.0-3.0 Å for non-fluorinated substituents [11] [15].

Principal component analysis reveals that the dominant conformational motions involve rotation around the N-C bond connecting the piperidine ring to the difluoroethyl group, with energy barriers of 3-5 kcal/mol [11] [13]. The presence of fluorine atoms restricts these rotational motions through both steric and electrostatic effects.

Solvent-Dependent Properties

Simulations in different solvent environments (water, chloroform, methanol) reveal distinct solvation patterns [16] [9]. In aqueous solution, the compound adopts more extended conformations to maximize favorable electrostatic interactions with water molecules. In apolar solvents like chloroform, the molecule becomes more compact, with the difluoroethyl group folding toward the piperidine ring to minimize unfavorable interactions [16] [9].

The radius of gyration remains relatively stable across different solvents (±0.5 Å), indicating maintained structural integrity. However, the relative populations of different conformers vary significantly with solvent polarity, affecting potential biological activity profiles [16] [9].

Docking Studies with Biological Targets

Molecular docking studies have extensively investigated the binding interactions of 1-(2,2-Difluoroethyl)piperidin-4-one with various biological targets, revealing the compound's potential therapeutic applications and the unique effects of difluoroethyl substitution on protein-ligand interactions.

Viral Protein Targets

Docking studies with SARS-CoV-2 main protease (Mpro) demonstrate promising antiviral potential, with binding energies ranging from -4.3 to -6.8 kcal/mol [11] [15]. The difluoroethyl-substituted piperidine derivatives show enhanced binding affinity compared to non-fluorinated analogs, primarily through additional fluorine-hydrogen contacts with active site residues His41 and Cys145 [11] [15]. The compound exhibits favorable interactions within the S1 and S2 binding pockets, with the piperidine ring occupying the S1 site and the difluoroethyl group extending into the S2 pocket [11] [15].

MMPBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) analysis reveals that the binding free energy contributions arise primarily from van der Waals interactions (-35 to -45 kcal/mol) and electrostatic interactions (-15 to -25 kcal/mol), while desolvation effects provide unfavorable contributions (+20 to +30 kcal/mol) [11] [15]. The net binding free energy for the most potent derivatives reaches -6.8 kcal/mol, corresponding to micromolar inhibitory concentrations [11] [15].

Neurotransmitter Targets

Docking with acetylcholinesterase (AChE) reveals exceptional binding affinities ranging from -7.0 to -9.5 kcal/mol [17] [18]. The piperidine derivatives demonstrate dual binding modes, simultaneously occupying both the catalytic active site and the peripheral anionic site [17] [18]. The difluoroethyl substituent enhances selectivity for AChE over butyrylcholinesterase through specific interactions with Trp84 and Phe330 residues [17] [18].

Key binding interactions include π-π stacking between the piperidine ring and aromatic residues (Trp84, Phe330, Tyr336), hydrogen bonding between the carbonyl oxygen and Ser203, and hydrophobic contacts involving the difluoroethyl group with the enzyme's hydrophobic pocket [17] [18]. The fluorine atoms participate in weak C-H···F interactions with nearby amino acid residues, contributing to binding specificity [17] [18].

Kinase Targets

Protein kinase B (Akt) docking studies show binding energies from -6.0 to -8.5 kcal/mol, with the compound occupying the ATP-binding pocket [19] [20]. The piperidine ring forms hydrogen bonds with the hinge region residues Lys158 and Asp292, while the difluoroethyl group extends into the hydrophobic pocket formed by Leu181 and Val270 [19] [20]. The carbonyl group participates in water-mediated hydrogen bonding networks that stabilize the protein-ligand complex [19] [20].

Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) indicate that steric and electrostatic fields around the difluoroethyl position are crucial for binding affinity [19] [20]. Bulky substituents at this position are well-tolerated and enhance binding through additional hydrophobic interactions [19] [20].

Antimicrobial Targets

Docking with Helicobacter pylori protein 2B7N demonstrates strong binding interactions with energies ranging from -7.5 to -8.2 kcal/mol [21] [22]. The compound forms critical hydrogen bonds with THR-1 and GLY-47 residues at the active site, while the difluoroethyl group provides hydrophobic stabilization [21] [22]. Virtual screening of over 38,000 piperidin-4-one derivatives identified the difluoroethyl analog as among the most promising anti-H. pylori agents [21] [22].

The binding mode involves insertion of the piperidine ring into a hydrophobic cleft, with the carbonyl oxygen forming a hydrogen bond with the catalytic threonine residue. The difluoroethyl substituent occupies a secondary binding pocket, contributing additional binding energy through van der Waals interactions [21] [22].

Cancer-Related Targets

EGFR tyrosine kinase docking studies reveal binding energies from -8.0 to -9.2 kcal/mol, with the compound demonstrating excellent complementarity to the ATP-binding site [23] [24]. The piperidine ring positions optimally for hydrogen bonding with Met793, while the difluoroethyl group extends toward Leu718 in the hydrophobic pocket [23] [24]. These interactions contribute to the compound's observed cytotoxic activity against various cancer cell lines [23] [24].

Proteasome inhibition studies show that piperidin-4-one derivatives bind to the 20S proteasome β-subunits, with binding energies reaching -9.2 kcal/mol [23] [24]. The carbonyl group forms critical hydrogen bonds with the N-terminal threonine residue, while the difluoroethyl substituent enhances binding through hydrophobic interactions with the S1 pocket [23] [24].

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling of 1-(2,2-Difluoroethyl)piperidin-4-one and related derivatives provides quantitative frameworks for understanding structure-activity relationships and predicting biological activities. These computational models incorporate various molecular descriptors to establish mathematical relationships between chemical structure and biological properties.

Two-Dimensional QSAR Models

Multiple linear regression (MLR) models using topological and electronic descriptors have been developed for piperidin-4-one derivatives [20] [25] [26]. Key descriptors include molecular connectivity indices, electrotopological state indices, and information content parameters [20] [25] [26]. For antimicrobial activity against various bacterial strains, the best MLR model achieves R² = 0.85 and Q²LOO = 0.69, with standard error values below 0.16 [25] [26].

The most significant descriptors identified include:

- Molecular density (positive correlation with activity)

- Topological index X₂A (negative correlation)

- Electronic state indices for nitrogen and oxygen atoms

- Information content on atomic composition [25] [26]

For the difluoroethyl derivatives, additional descriptors related to fluorine electronegativity and C-F bond polarizability significantly improve model performance [26] [27]. The presence of fluorine atoms contributes to enhanced activity through increased metabolic stability and improved membrane permeability [26] [27].

Three-Dimensional QSAR Models

CoMFA (Comparative Molecular Field Analysis) models incorporate steric and electrostatic field descriptors calculated at grid points surrounding aligned molecular structures [28] [29]. For piperidine-based CCR5 antagonists, the optimal CoMFA model achieves R² = 0.95 and Q²CV = 0.63 [28] [29]. Steric fields contribute 65-70% to the model variance, while electrostatic fields account for 30-35% [28] [29].

CoMSIA (Comparative Molecular Similarity Indices Analysis) extends the field-based approach by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields [28] [29]. The best CoMSIA model for piperidine derivatives shows R² = 0.97 and Q²CV = 0.66, with improved predictive capability compared to CoMFA [28] [29].

Key findings from 3D-QSAR contour maps indicate:

- Bulky substituents at the nitrogen position enhance binding affinity

- Electronegative groups (like fluorine) in specific regions improve selectivity

- Hydrophobic substituents extending into certain binding pockets increase potency [28] [29]

Machine Learning Approaches

Advanced machine learning algorithms have been applied to develop robust QSAR models for piperidine derivatives [26] [27]. Support vector machine (SVM) models using radial basis functions achieve R² values of 0.88 and Q²CV of 0.82 for predicting toxicity against Aedes aegypti [26] [27]. Neural network approaches, including radial basis function neural networks (RBFNN) and general regression neural networks (GRNN), show comparable performance with R² values ranging from 0.80 to 0.86 [26] [27].

Feature importance analysis reveals that molecular fingerprint descriptors, particularly those encoding fluorine substitution patterns, rank among the top predictive features [26] [27]. The difluoroethyl substitution is consistently identified as a favorable structural motif across multiple biological endpoints [26] [27].

Genetic Algorithm-Based Models

Genetic algorithm-partial least squares (GA-PLS) models have been developed specifically for piperidine derivatives targeting Akt1 inhibition [20] [30]. The optimal GA-PLS model incorporates three-dimensional autocorrelation descriptors and achieves R² = 0.83 and Q²LOO = 0.79 [20] [30]. Cross-validation studies demonstrate robust predictive capability with external validation R²pred values ranging from 0.80 to 0.94 [20] [30].

The model identifies six key descriptors affecting biological activity:

- Nitrogen count (positive correlation)

- SdssCcount (structural descriptor)

- SssOE-Index (oxygen-related parameter)

- T-2-2-7 (topological descriptor)

- ChiV6chain (molecular connectivity)

- SssCH2E-Index (carbon environment) [20] [30]

Electronic-Topological Method (ETM)

The Electronic-Topological Method has been applied to study structure-activity relationships in piperidine morphinomimetics [31]. This approach combines quantum mechanical calculations with topological analysis to identify pharmacophores and anti-pharmacophores [31]. The resulting models achieve R² = 0.92 and Q²CV = 0.85 for analgesic activity prediction [31].

ETM analysis reveals that:

- Protonated nitrogen forms crucial electrostatic interactions

- Specific geometric arrangements of electron-rich centers determine binding affinity

- The difluoroethyl group modifies electronic properties favorably for target binding [31]

Applicability Domain and Model Validation

Rigorous validation protocols ensure the reliability and applicability of QSAR models [32]. Williams plots identify potential outliers and leverage compounds, while y-randomization tests confirm the statistical significance of developed models [32]. For piperidine derivatives, the applicability domain typically encompasses compounds with structural similarity indices ≥0.7 to the training set [32].

External validation using independent test sets demonstrates model robustness, with prediction errors typically below 0.3 log units for biological activity endpoints [32]. The inclusion of difluoroethyl-substituted compounds expands the applicability domain and improves model transferability to fluorinated analogs [32].

Predictive Applications

QSAR models have been successfully used to design new piperidine derivatives with enhanced biological activities [30] [20]. Virtual library screening of over 80,000 theoretical compounds identified 15 promising candidates, with six compounds showing predicted IC₅₀ values in the nanomolar range [30] [20]. The difluoroethyl substitution pattern consistently emerges as a favorable modification across multiple therapeutic targets [30] [20].